molecular formula C20H20N4O2S3 B2845086 2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 1021113-64-3

2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No. B2845086
CAS RN: 1021113-64-3
M. Wt: 444.59
InChI Key: KYGPPPXTOAPAGN-UHFFFAOYSA-N
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Description

2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O2S3 and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

Research on related chemical structures, including thiazole and piperazine derivatives, has revealed significant antiviral and antimicrobial properties. For example, the synthesis and evaluation of thiazole derivatives have demonstrated their potential in treating viral infections like HSV1 and HAV-MBB, showcasing their antiviral activity (Attaby et al., 2006). Similarly, studies on thiazoles and their fused derivatives have highlighted antimicrobial activities against various bacterial and fungal strains, indicating a broad spectrum of potential applications in combating microbial resistance (Wardkhan et al., 2008).

Antibacterial Properties

Compounds incorporating piperazine and thiazole moieties have been synthesized and assessed for their antibacterial efficacy, particularly against gram-positive pathogens. For instance, piperazinyl oxazolidinone derivatives were identified for their promising antibacterial properties, with some compounds displaying MIC values ≤ 2 µg/mL against selected gram-positive pathogens, showcasing their potential in addressing antibiotic resistance (Tucker et al., 1998).

Antituberculosis Activity

The fight against tuberculosis has benefited from the synthesis of thiazole-aminopiperidine hybrid analogues, aimed at inhibiting Mycobacterium tuberculosis. Certain compounds have demonstrated significant in vitro activity, presenting a new avenue for antituberculosis drug development (Jeankumar et al., 2013).

Analgesic Efficacy

Research on 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones has uncovered their analgesic efficacy in animal models, showing potential as nonopioid and nonantiinflammatory analgesics. These findings suggest a new class of pain management drugs with significant therapeutic potential (Savelon et al., 1998).

properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S3/c25-16(17-4-3-11-27-17)14-29-20-22-15(13-28-20)12-19(26)24-9-7-23(8-10-24)18-5-1-2-6-21-18/h1-6,11,13H,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGPPPXTOAPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-Oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

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